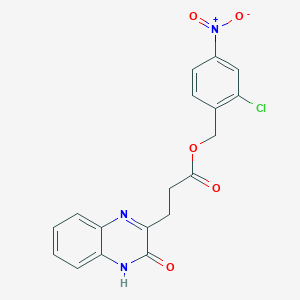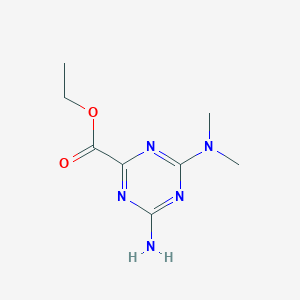![molecular formula C15H13Cl2NO4S B2694975 Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate CAS No. 866152-17-2](/img/structure/B2694975.png)
Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate” is a chemical compound . Its chemical formula is C15H13Cl2NO4S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not explicitly provided in the available resources .Aplicaciones Científicas De Investigación
Genotoxic and Carcinogenic Potentials Assessment
Assessment of Genotoxic and Carcinogenic Potentials
A study focused on evaluating the genotoxic, mutagenic, and carcinogenic potentials of thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, using in vitro and in silico methodologies. The research involved the Ames test and Comet assay to assess mutagenicity and DNA damage, and the Syrian Hamster Embryo cell transformation assay for carcinogenic potential. The study provided insights into the toxicological profiles of these compounds, contributing to the understanding of structure-toxicity relationships (Lepailleur et al., 2014).
Synthesis and Biological Activities
New Routes to Mono- and Di-Alkyl Ethers
Research on methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates demonstrated a new route to thiophene-2,4-diols and subsequently to 3,5-dialkoxythiophene-2-carboxylic acids. This synthetic pathway highlights the compound's role in the preparation of ethers of thiotetronic and α-halogenothiotetronic acids, showcasing its importance in organic synthesis (Corral & Lissavetzky, 1984).
Antimicrobial Activity of Thiophene Derivatives
A study explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These compounds were tested for antimicrobial activity, showing that certain derivatives exhibited antibacterial and antifungal activities, highlighting the therapeutic potential of thiophene derivatives in microbial infection control (Faty et al., 2010).
Synthesis and Characterization of Schiff Bases
Antimicrobial Schiff Bases Synthesis
The synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their reaction with various substituted aryl aldehydes to yield Schiff bases was studied. These compounds were characterized and screened for antimicrobial activity, showcasing the potential of thiophene derivatives as antimicrobial agents (Arora et al., 2013).
Advanced Materials and Chemical Synthesis
Functionalization of Microporous Lanthanide-Based Metal-Organic Frameworks
Research involving the functionalization of lanthanide-based metal-organic frameworks (MOFs) with methyl-substituted thieno[2,3-b]thiophene dicarboxylate ligands was conducted. These MOFs demonstrated sensing activities and magnetic properties, indicating their potential applications in gas adsorption, sensing, and as materials with magnetocaloric effects (Wang et al., 2016).
Propiedades
IUPAC Name |
methyl 3-[[2-(2,6-dichlorophenoxy)acetyl]amino]-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-8-7-23-14(15(20)21-2)12(8)18-11(19)6-22-13-9(16)4-3-5-10(13)17/h3-5,7H,6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJHRWXEVVVVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)COC2=C(C=CC=C2Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Tert-butyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2694893.png)




![3-(3-methoxyphenyl)-1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2694901.png)
![3-methyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694903.png)



![1-(4-Ethylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2694908.png)


